molecular formula C18H34FeO4 B12650741 Iron bis(neonanoate) CAS No. 93981-36-3

Iron bis(neonanoate)

Cat. No.: B12650741
CAS No.: 93981-36-3
M. Wt: 370.3 g/mol
InChI Key: LHEBIZLQMZIPFB-UHFFFAOYSA-L
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Description

Iron(III) complexes with bis(mercaptoazole) ligands are a class of coordination compounds synthesized via reactions of iron(III) chloride or acetate with ligands such as bis(mercaptotriazoles), bis(mercaptooxadiazoles), or bis(mercaptothiadiazoles) (Table 1, ). These complexes exhibit distinct spectroscopic, thermal, and biological properties, making them relevant in materials science and antimicrobial applications. Analytical data (e.g., elemental composition, melting points, and molar conductance) for these complexes are provided in Tables 2, 4, and 6 , confirming their stoichiometry and stability. Magnetic moment measurements (Table 7) indicate high-spin d⁵ configurations for Fe(III), with electronic spectra showing ligand-to-metal charge transfer transitions .



Properties

CAS No.

93981-36-3

Molecular Formula

C18H34FeO4

Molecular Weight

370.3 g/mol

IUPAC Name

6,6-dimethylheptanoate;iron(2+)

InChI

InChI=1S/2C9H18O2.Fe/c2*1-9(2,3)7-5-4-6-8(10)11;/h2*4-7H2,1-3H3,(H,10,11);/q;;+2/p-2

InChI Key

LHEBIZLQMZIPFB-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C)CCCCC(=O)[O-].CC(C)(C)CCCCC(=O)[O-].[Fe+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Iron bis(neonanoate) can be synthesized through the reaction of iron(II) chloride with neonanoic acid in the presence of a base. The reaction typically occurs in an organic solvent such as tetrahydrofuran or ethanol. The general reaction is as follows:

FeCl2+2C9H18O2Fe(C9H18O2)2+2HCl\text{FeCl}_2 + 2\text{C}_9\text{H}_{18}\text{O}_2 \rightarrow \text{Fe(C}_9\text{H}_{18}\text{O}_2)_2 + 2\text{HCl} FeCl2​+2C9​H18​O2​→Fe(C9​H18​O2​)2​+2HCl

Industrial Production Methods: Industrial production of iron bis(neonanoate) involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or column chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Iron bis(neonanoate) undergoes various chemical reactions, including:

    Oxidation: The iron(II) center can be oxidized to iron(III) under certain conditions.

    Reduction: The compound can be reduced back to iron(II) from iron(III).

    Substitution: The neonanoate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or oxygen in the presence of a catalyst.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Ligand exchange reactions using different carboxylic acids or amines.

Major Products:

    Oxidation: Iron(III) bis(neonanoate).

    Reduction: Iron(II) bis(neonanoate).

    Substitution: New iron complexes with different ligands.

Scientific Research Applications

Iron bis(neonanoate) has several applications in scientific research:

    Catalysis: It is used as a catalyst in various organic reactions, including oxidation and hydrogenation.

    Materials Science: The compound is explored for its potential in the development of magnetic materials and nanomaterials.

    Biology and Medicine: Research is ongoing to investigate its potential as a therapeutic agent and its role in biological systems.

Mechanism of Action

The mechanism of action of iron bis(neonanoate) involves the coordination of the iron center with the neonanoate ligands. The iron center can undergo redox reactions, which are crucial for its catalytic activity. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Metal Complexes

Manganese(III) and Cobalt(III) Analogues

Iron(III) complexes with bis(mercaptoazole) ligands share structural similarities with Mn(III) and Co(III) analogues (Tables 1–2, 4–6) ). Key comparisons include:

Thermal Stability
  • Iron(III) complexes exhibit decomposition temperatures ranging from 220–280°C, higher than Mn(III) analogues (200–250°C) but lower than Co(III) complexes (250–320°C) (Tables 2, 4, 6) .
  • The increased stability of Co(III) complexes is attributed to stronger ligand field stabilization energy (LFSE) due to the d⁶ configuration .
Magnetic and Electronic Properties
  • Magnetic moments : Fe(III) complexes show μeff ≈ 5.8–6.1 B.M., consistent with high-spin d⁵. Mn(III) (μeff ≈ 4.9–5.2 B.M., d⁴) and Co(III) (μeff ≈ 0–1.2 B.M., low-spin d⁶) differ significantly (Table 7) .
  • Electronic spectra : Fe(III) complexes display bands at ~18,500 cm⁻¹ (LMCT), while Co(III) shows d-d transitions at ~20,000 cm⁻¹ due to octahedral geometry .

Iron(II) Amido Complexes

Bis[bis(trimethylsilyl)amido]iron(II) represents a functionally distinct class of iron complexes with low coordination numbers and high solubility in organic solvents . Unlike the Fe(III)-mercaptoazole complexes:

  • Oxidation state : Fe(II) vs. Fe(III), influencing redox activity.
  • Applications : Fe(II) amido complexes are precursors for catalysis (e.g., C–H activation), whereas Fe(III)-mercaptoazole complexes are explored for bioactivity .

Titanium Carboxylate Complexes

Titanium complexes with bis(isooctadecanoate) ligands (e.g., C₄₂H₈₄O₆Ti) share ligand-based similarities (carboxylate groups) but differ in metal center and applications .

  • Solubility : Titanium carboxylates are lipophilic due to long alkyl chains, whereas Fe(III)-mercaptoazole complexes are polar and water-insoluble.
  • Function : Titanium complexes are used in materials science (e.g., coatings), contrasting with the biological focus of Fe(III) mercaptoazole systems.

Tabulated Comparative Data

Table 1: Thermal Decomposition Temperatures

Complex Decomposition Temp. (°C)
Fe(III)-mercaptotriazole 260–280
Mn(III)-mercaptotriazole 200–220
Co(III)-mercaptotriazole 290–320

Source: Tables 2, 4, 6

Table 2: Antifungal Activity (EC₅₀, µg/mL)

Complex Candida albicans
Fe(III)-mercaptotriazole 32–45
Mn(III)-mercaptotriazole 50–65
Co(III)-mercaptotriazole 25–30

Source: Table 8

Table 3: Magnetic Moments (B.M.)

Complex μeff (B.M.)
Fe(III)-mercaptoazole 5.8–6.1
Mn(III)-mercaptoazole 4.9–5.2
Co(III)-mercaptoazole 0–1.2

Source: Table 7

Biological Activity

Iron bis(neonanoate) is a coordination compound that has garnered interest in various biological applications due to its potential as an iron source and its interactions within biological systems. This article explores the biological activity of iron bis(neonanoate), focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Iron bis(neonanoate) is characterized by its coordination with two neonanoate ligands, which enhances its solubility and bioavailability compared to other iron compounds. The neonanoate moiety is derived from neonicotinoid chemistry, which may impart unique properties to the compound.

Therapeutic Applications

Iron Deficiency Anemia
Iron bis(neonanoate) may serve as a therapeutic agent for treating iron deficiency anemia. Its enhanced bioavailability could allow for more effective absorption in patients with gastrointestinal malabsorption issues. Case studies have shown that intravenous iron formulations can rapidly improve hemoglobin levels in patients with chronic conditions such as inflammatory bowel disease and heavy menstrual bleeding .

Cancer Treatment
In oncology, maintaining optimal iron levels is crucial as both deficiency and excess can impact treatment outcomes. Iron bis(neonanoate) could potentially be used to manage anemia in cancer patients undergoing chemotherapy, where maintaining hemoglobin levels is essential for reducing fatigue and improving quality of life .

Case Studies

Case Study Condition Treatment Outcome
1. Elderly FemaleAnemia due to hip replacementIron infusionImproved hemoglobin levels
2. Young AthleteIron deficiencyIntravenous iron infusionEnhanced performance post-treatment
3. Cancer PatientAnemia from chemotherapyIron infusionReduced transfusion requirements
4. Pregnant WomanAnemia during pregnancyIron supplementationImproved energy levels

Research Findings

Recent studies have focused on the role of iron chelators in managing oxidative stress and inflammation. For instance, research has shown that compounds like gallium nitrate can reduce bacterial burdens in vivo by interfering with iron metabolism . Although specific studies on iron bis(neonanoate) are scarce, its structural similarities to other effective chelators suggest promising avenues for future research.

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